molecular formula C33H41F3N10O7 B13406322 Z-Ala-arg-arg-afc CAS No. 93753-74-3

Z-Ala-arg-arg-afc

Cat. No.: B13406322
CAS No.: 93753-74-3
M. Wt: 746.7 g/mol
InChI Key: PWPGGFDNLWOQAK-WOPGWRJJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-arg-arg-afc involves the coupling of the peptide sequence Z-Ala-arg-arg with the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Z-Ala-arg-arg-afc primarily undergoes hydrolysis reactions catalyzed by proteases such as cathepsins. The hydrolysis of the peptide bond releases the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.

Common Reagents and Conditions

Major Products

The major product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine protease activity .

Mechanism of Action

Z-Ala-arg-arg-afc exerts its effects by serving as a substrate for proteases. Upon cleavage by proteases, the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin is released, which can be detected by its fluorescence. This allows for the quantification of protease activity. The molecular targets are primarily cysteine proteases such as cathepsins B and L .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ala-arg-arg-afc is unique due to its specific peptide sequence and the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which provides high sensitivity and specificity in detecting protease activity. Its use in various research fields highlights its versatility and importance in scientific studies .

Properties

CAS No.

93753-74-3

Molecular Formula

C33H41F3N10O7

Molecular Weight

746.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1

InChI Key

PWPGGFDNLWOQAK-WOPGWRJJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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